molecular formula C9H12N2O3 B13199751 1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid

1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13199751
M. Wt: 196.20 g/mol
InChI Key: WYUPYOKHLIONGQ-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with a butan-2-yl group, a formyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The butan-2-yl group can be introduced via alkylation reactions, while the formyl group can be added through formylation reactions using reagents such as formic acid or formyl chloride. The carboxylic acid group is often introduced through oxidation reactions of corresponding alcohols or aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid group.

    Reduction: Conversion of the formyl group to an alcohol.

    Substitution: Introduction of various functional groups onto the pyrazole ring.

Scientific Research Applications

1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The butan-2-yl group may affect the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-(Butan-2-yl)-3,5-dimethylpyrazole: Lacks the formyl and carboxylic acid groups, resulting in different chemical reactivity and biological activity.

    4-Formyl-1H-pyrazole-3-carboxylic acid:

    1-(Butan-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid:

The unique combination of functional groups in this compound makes it a versatile compound with distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-butan-2-yl-4-formylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-3-6(2)11-4-7(5-12)8(10-11)9(13)14/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

WYUPYOKHLIONGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)O)C=O

Origin of Product

United States

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